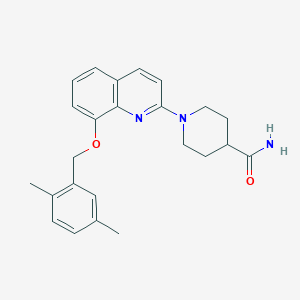

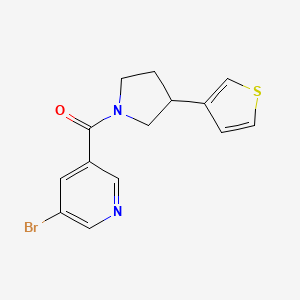

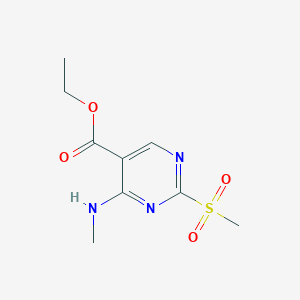

3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.

Applications De Recherche Scientifique

Fungicidal Applications

SYP-3343, a compound containing the 3-(4-chlorophenyl)-1-methyl-1H-pyrazole moiety, is noted for its broad-spectrum and high activity against fungi. The synthesis of radioactive pyraoxystrobin, labeled in the pyrazole ring system, from 14C labeled 4-chlorobenzoic acid, has been achieved. This labeled compound is utilized as a radiotracer for metabolism, toxicology, mode of action, and other environmental studies in the field of agriculture and fungicidal research (Liu et al., 2011).

Synthetic Chemistry and Biological Activity

The structural versatility of the pyrazole ring allows for the creation of novel isolated or fused heterocyclic ring systems, exhibiting a range of biological activities. Compounds such as 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have been synthesized and characterized, showing potential as antibacterial and antitumor agents (Hamama et al., 2012).

Green Chemistry

The synthesis of pyrano[2,3-c]-pyrazoles, involving the compound of interest, highlights the move towards solvent-free, green chemistry. These compounds are synthesized by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent, showcasing an environmentally friendly approach to chemical synthesis (Al-Matar et al., 2010).

Structural Analysis and Molecular Design

3-phenyl-1H-pyrazole derivatives, including structures related to 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole, serve as intermediates for synthesizing biologically active compounds. These derivatives are essential in designing small molecule inhibitors and have shown potential biological activities, indicating their significance in medicinal chemistry and drug design (Liu et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide have been shown to target prostaglandin g/h synthase 1 .

Mode of Action

For instance, 4-chlorobenzoate:CoA ligase, an enzyme involved in the degradation of 4-chlorobenzoate, is dependent on Mg 2±ATP and coenzyme A, and produces 4-chlorobenzoyl CoA and AMP .

Biochemical Pathways

Studies on the degradation of 4-chlorobenzoate by pseudomonas aeruginosa suggest that more than 99% of 4-chlorobenzoate is degraded through the formation of the respective chlorocatechol, via a modified ortho-pathway .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole. For instance, a study on the biodegradation of 4-chlorobenzoate by Lysinibacillus macrolides found that optimal conditions for 100% removal of 4-chlorobenzoate were pH = 5.25, temperature = 32.75°C, 4-chlorobenzoate concentration = 237.17 ppm, and inoculation percentage = 18.32 (%V/V) .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(1-methylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-14-7-6-10(13-14)11(15)8-2-4-9(12)5-3-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNQYAOKCGZVCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzoyl)-1-methyl-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2816080.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)

![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2816095.png)

![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)